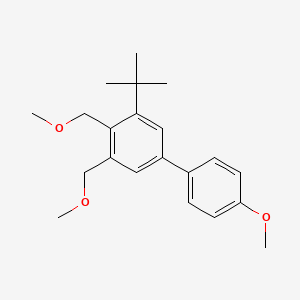
3-tert-Butyl-4'-methoxy-4,5-bis(methoxymethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes may include:
Friedel-Crafts Alkylation: Introduction of the tert-butyl group to a benzene ring using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: Introduction of methoxy groups using methanol and an acid catalyst.
Methoxymethylation: Introduction of methoxymethyl groups using formaldehyde and methanol under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy and methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing groups, potentially forming simpler hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, replacing existing functional groups with new ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution may introduce new functional groups like halogens or hydroxyl groups.
Scientific Research Applications
3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl may have various applications in scientific research, including:
Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of biphenyl compounds on biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as a specialty chemical in the production of polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound with two benzene rings connected by a single bond.
4-tert-Butylbiphenyl: A similar compound with a tert-butyl group but lacking the methoxy and methoxymethyl groups.
4-Methoxybiphenyl: A compound with a methoxy group but lacking the tert-butyl and methoxymethyl groups.
Uniqueness
3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl is unique due to the combination of its functional groups, which can influence its chemical reactivity, physical properties, and potential applications. The presence of tert-butyl, methoxy, and methoxymethyl groups can affect its solubility, stability, and interactions with other molecules.
Properties
CAS No. |
923277-45-6 |
|---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-tert-butyl-2,3-bis(methoxymethyl)-5-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C21H28O3/c1-21(2,3)20-12-16(15-7-9-18(24-6)10-8-15)11-17(13-22-4)19(20)14-23-5/h7-12H,13-14H2,1-6H3 |
InChI Key |
JTGKLARFVRVNOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1COC)COC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)
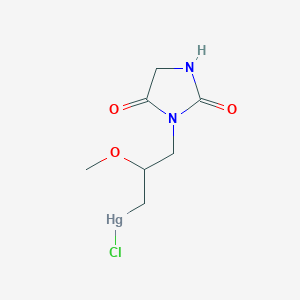

![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)

![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)
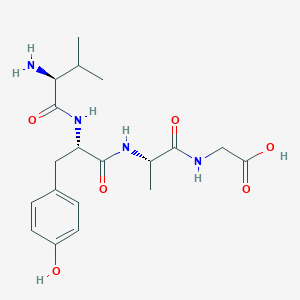
![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)
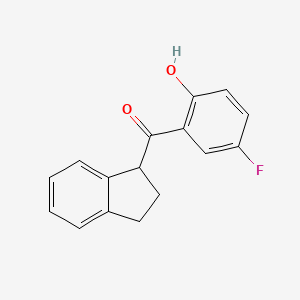
![4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine](/img/structure/B14177250.png)
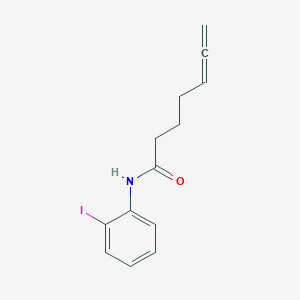

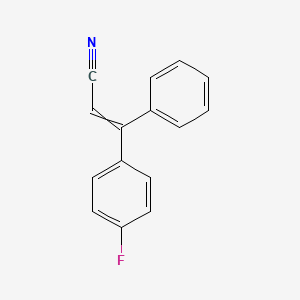
![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)
